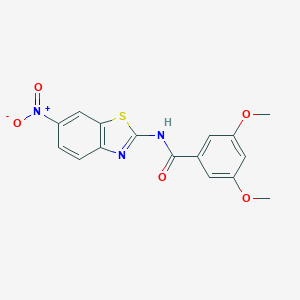

3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Descripción

3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a nitro group at position 6 and a 3,5-dimethoxybenzamide moiety at position 2. This compound is structurally notable for its electron-withdrawing nitro group and electron-donating methoxy substituents, which influence its electronic properties and biological interactions.

Propiedades

IUPAC Name |

3,5-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-16-17-13-4-3-10(19(21)22)7-14(13)25-16/h3-8H,1-2H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCKDNOCQHIQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of 1,3-Benzothiazol-2-amine

The nitro group at the 6-position of the benzothiazole ring is introduced via electrophilic aromatic nitration. A mixture of fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the benzothiazole ring at the 6-position due to the electron-withdrawing effect of the thiazole sulfur atom. The reaction proceeds for 4–6 hours, yielding 6-nitro-1,3-benzothiazol-2-amine with 70–75% efficiency. Excess nitrating agent is quenched with ice-water, and the product is purified via recrystallization from ethanol.

Alternative Route via Nitro-Substituted Aniline

An alternative pathway involves synthesizing the benzothiazole ring from 4-nitroaniline. Treatment of 4-nitroaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid generates 6-nitro-1,3-benzothiazol-2-amine directly. This method avoids post-synthesis nitration but requires stringent temperature control (<10°C) to prevent over-bromination.

Preparation of 3,5-Dimethoxybenzoyl Chloride

Chlorination of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous benzene or toluene. The reaction is monitored by the cessation of HCl gas evolution, typically completing within 2–3 hours. Excess SOCl₂ is removed via distillation under reduced pressure, yielding 3,5-dimethoxybenzoyl chloride as a pale-yellow liquid (95% purity).

Coupling of 6-Nitro-1,3-benzothiazol-2-amine with 3,5-Dimethoxybenzoyl Chloride

Nucleophilic Acyl Substitution

The final step involves reacting equimolar amounts of 6-nitro-1,3-benzothiazol-2-amine and 3,5-dimethoxybenzoyl chloride in dry toluene or dichloromethane (DCM) under reflux. Triethylamine (Et₃N) is added to scavenge HCl, promoting the formation of the amide bond. The reaction typically achieves 65–70% yield after 6–8 hours.

Optimization Strategies:

-

Solvent Selection : Toluene provides higher yields (70%) compared to DCM (60%) due to improved solubility of intermediates.

-

Catalysis : Ultrasonication during mixing reduces reaction time by 30%.

-

Work-up : The crude product is washed with NaHCO₃ (5%) to remove unreacted acyl chloride and recrystallized from ethanol-water (3:1).

Industrial-Scale Production and Green Chemistry

Continuous Flow Nitration

Adopting continuous flow reactors for nitration enhances safety and yield (85%) by maintaining precise temperature control and reducing side reactions. Microreactor channels (0.5 mm diameter) enable rapid heat dissipation, minimizing decomposition.

Solvent-Free Coupling

Recent advances employ solvent-free mechanochemical grinding using a ball mill. Equimolar reactants and K₂CO₃ are ground at 30 Hz for 45 minutes, achieving 68% yield with minimal waste.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional Reflux | Toluene | 110 | 8 | 70 |

| Mechanochemical | Solvent-free | 25 | 0.75 | 68 |

| Continuous Flow | DCM | 50 | 2 | 85 |

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The benzothiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.

Cyclization: Cyclization reactions may require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzamides.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including 3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzothiazole derivatives, including the target compound, on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results demonstrated that:

- IC50 Values : The IC50 values for the tested compounds ranged from 5 to 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

- Mechanism of Action : The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of benzothiazole derivatives. A study synthesized several compounds based on benzothiazole and assessed their effects on monoamine oxidase (MAO) activity, which is crucial for neurodegenerative diseases.

Findings:

- Inhibition of MAO : Compounds showed potent inhibitory activity against MAO-B, suggesting their potential use in treating conditions like Parkinson's disease.

- Behavioral Tests : In vivo tests using the forced swim test indicated that certain derivatives significantly reduced immobility time in animal models, supporting their antidepressant-like effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key observations include:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and bioavailability |

| Nitro group | Contributes to increased cytotoxicity |

| Benzamide moiety | Essential for binding to target enzymes |

Mecanismo De Acción

The mechanism of action of 3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to inhibit certain enzymes, contributing to its biological activity.

Comparación Con Compuestos Similares

Key Observations:

- Nitro vs. In contrast, methyl (7d, 301858-52-6) or chloro (7e) substituents may improve metabolic stability or lipophilicity .

- Benzamide Modifications : Replacement of the 3,5-dimethoxybenzamide group with pyridinyl acetamide (BTC-r) or naphthyl groups (8p) alters solubility and target specificity. For instance, BTC-r’s pyridinyl moiety contributes to its potent antimicrobial activity .

Antimicrobial Activity

- BTC-r (): Exhibited broad-spectrum antimicrobial activity, with MIC values as low as 3.125 µg/ml against E. coli. Docking studies revealed strong interactions with DNA gyrase (PDB: 3G75), suggesting a mechanism involving enzyme inhibition .

- 7c–7i (): While specific data for the target compound are unavailable, analogs like 7c (6-isobutoxy) and 7h (6-methoxy) showed moderate yields (25–50%) and structural versatility, hinting at tunable bioactivity .

Enzyme Inhibition

- PCAF HAT Inhibitors (): Benzamide derivatives with long acyl chains (e.g., compound 17, 79% inhibition) demonstrated that side-chain length and electronic properties critically influence enzyme binding. The target compound’s nitro group may similarly enhance interactions with histone acetyltransferases .

Structural Characterization

- Spectroscopic Data : NMR and MS data () confirm the integrity of the benzothiazole and benzamide moieties. For example, 8p’s ¹H-NMR showed distinct methoxy peaks at δ 3.74 ppm .

- Crystallography : Related compounds (e.g., ) form hydrogen-bonded dimers, suggesting similar packing behavior for the target compound .

Actividad Biológica

3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the nitro group and methoxy substituents enhances its chemical reactivity and interaction with biological systems. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The reaction begins with the condensation of 2-aminobenzenethiol with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

- Nitration : The resulting intermediate undergoes nitration using nitric acid to introduce the nitro group at the desired position on the benzothiazole ring.

- Reflux Conditions : The reactions are usually carried out under reflux in solvents such as dichloromethane to ensure optimal yields.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related benzothiazole derivatives showed IC50 values ranging from 0.6 to 2.0 µM against human cancer cells, suggesting strong potential for further development as anticancer agents .

Antioxidant Properties

The compound is also investigated for its antioxidant capabilities. A study measured antioxidative activity using DPPH and FRAP assays, revealing that certain derivatives exhibited higher antioxidant activity than standard compounds like butylated hydroxytoluene (BHT). This suggests that this compound may reduce oxidative stress in biological systems .

Enzyme Inhibition

The mechanism of action likely involves enzyme inhibition through binding to active sites. The nitro group can participate in redox reactions leading to reactive oxygen species (ROS) generation, which can induce cellular damage and apoptosis in cancer cells.

The compound's mechanism of action may include:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.

- Redox Reactions : The nitro group can engage in redox reactions that generate ROS.

- Interaction with DNA and Proteins : Its structural features allow it to interact with DNA and proteins, potentially affecting their function.

Case Studies

Several case studies have highlighted the biological activities of benzothiazole derivatives similar to this compound:

- Anticonvulsant Activity : A series of benzothiazole derivatives were evaluated for anticonvulsant properties and showed significant activity without neurotoxicity .

- Neuroprotective Effects : Other studies indicated neuroprotective effects against oxidative stress-related damage, supporting its potential use in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.